![molecular formula C11H14Cl2N2 B8144036 methyl[(quinolin-2-yl)methyl]aminedihydrochloride](/img/structure/B8144036.png)
methyl[(quinolin-2-yl)methyl]aminedihydrochloride
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Overview
Description
methyl[(quinolin-2-yl)methyl]aminedihydrochloride is a chemical compound that features a quinoline moiety, which is a nitrogen-containing heterocyclic aromatic compound. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them significant in the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl[(quinolin-2-yl)methyl]aminedihydrochloride typically involves the reaction of quinoline derivatives with methylamine under controlled conditions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . The reaction conditions often include heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions
methyl[(quinolin-2-yl)methyl]aminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
Medicinal Chemistry
Methyl[(quinolin-2-yl)methyl]aminedihydrochloride serves as a key intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that enhance biological activity and selectivity. The compound's quinoline moiety is particularly valuable due to its ability to interact with biological targets effectively.
Synthesis of Active Pharmaceutical Ingredients
The compound is utilized in the synthesis of derivatives that exhibit pharmacological properties. For instance, quinoline derivatives have been shown to possess anti-cancer, anti-inflammatory, and anti-microbial activities. The incorporation of the methyl group enhances lipophilicity, potentially improving bioavailability and cellular uptake .
Cancer Treatment
Research indicates that compounds related to this compound demonstrate promising anti-cancer effects. Various studies have highlighted its role in inhibiting tumor growth across different cancer types.
Case Studies
- Liver Carcinoma : A study demonstrated that quinoline derivatives could inhibit liver carcinoma cell lines effectively, leading to decreased cell viability and increased apoptosis .
- Renal Carcinoma : Research indicated that specific modifications of quinoline structures resulted in enhanced activity against renal carcinoma cells, showcasing the compound's versatility in targeting various cancer types .
Anti-inflammatory Applications
This compound has also been explored for its anti-inflammatory properties. The compound's ability to modulate immune responses makes it a candidate for treating inflammatory diseases.
Neuroprotective Effects
Recent studies suggest that compounds similar to this compound may have neuroprotective effects, making them potential candidates for treating neurodegenerative diseases.
Alzheimer’s Disease
Research has indicated that certain quinoline derivatives can inhibit acetylcholinesterase and butyrylcholinesterase, enzymes involved in the breakdown of neurotransmitters critical for cognitive function . These findings support further investigation into their use as therapeutic agents for Alzheimer's disease.
Summary Table of Applications
Application Area | Description | Notable Findings |
---|---|---|
Medicinal Chemistry | Intermediate for synthesizing pharmaceutical agents | Enhances biological activity through structural modifications |
Cancer Treatment | Inhibits tumor growth across various cancers | Effective against liver and renal carcinoma; induces apoptosis |
Anti-inflammatory | Modulates immune responses | Potential treatment for rheumatoid arthritis and inflammatory bowel disease |
Neuroprotection | Inhibits enzymes related to cognitive decline | Promising results in Alzheimer’s disease treatment |
Mechanism of Action
The mechanism of action of methyl[(quinolin-2-yl)methyl]aminedihydrochloride involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, it may interact with enzymes and receptors involved in inflammatory and cancer pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its broad range of biological activities.
2-Hydroxyquinoline: Known for its antimicrobial and antifungal properties.
4-Hydroxyquinoline: Used in the synthesis of various pharmaceuticals.
Uniqueness
methyl[(quinolin-2-yl)methyl]aminedihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Biological Activity
Methyl[(quinolin-2-yl)methyl]aminedihydrochloride is a compound with significant biological activity, particularly in the fields of antimicrobial and antimalarial research. This article explores its biological properties, mechanisms of action, and potential applications in medicine and industry.
This compound is a derivative of quinoline, a class of compounds known for their diverse biological activities. The compound's structure includes a quinoline moiety, which is essential for its interaction with biological targets.
Biological Activity
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent. The compound's mechanism involves the inhibition of DNA replication and transcription by targeting enzymes such as DNA gyrase and topoisomerase IV, which are critical for bacterial survival.
2. Antimalarial Activity
The compound also demonstrates antimalarial effects, particularly against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Its efficacy in inhibiting the growth of this parasite positions it as a potential therapeutic agent in malaria treatment protocols .
3. Anticancer Potential
Emerging studies suggest that this compound may possess anticancer properties. Preliminary findings indicate that it can induce apoptosis in cancer cell lines while exhibiting lower toxicity towards normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Inhibition of Enzymes: The compound inhibits key enzymes involved in nucleic acid synthesis, disrupting cellular processes necessary for pathogen survival.
- Receptor Interactions: It may interact with specific receptors involved in cell signaling pathways, influencing cell proliferation and apoptosis .
Research Findings
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound exhibited MIC values comparable to standard antibiotics, suggesting its potential as an alternative treatment option.
Case Study 2: Antimalarial Activity
In vitro tests against P. falciparum demonstrated that the compound significantly reduced parasitemia levels at low micromolar concentrations, supporting its use as a lead compound for antimalarial drug development.
Properties
IUPAC Name |
N-methyl-1-quinolin-2-ylmethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2.2ClH/c1-12-8-10-7-6-9-4-2-3-5-11(9)13-10;;/h2-7,12H,8H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PELHWPWVOJTZKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC2=CC=CC=C2C=C1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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